![molecular formula C10H26N2O3Si B14457330 N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine CAS No. 69465-77-6](/img/structure/B14457330.png)
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and versatile applications. This compound features a silyl group, which is a silicon-containing functional group, making it particularly useful in various chemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine typically involves the reaction of 3-(dimethoxy[(propan-2-yl)oxy]silyl)propylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silyl amines.
Substitution: The silyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silyl derivatives with different functional groups.
Applications De Recherche Scientifique
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl group. This interaction can lead to the formation of stable bonds with other molecules, enhancing the compound’s functionality. The specific pathways involved depend on the application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 2-Propanone, 1,1-dimethoxy-
Uniqueness
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine stands out due to its unique combination of a silyl group and an ethane-1,2-diamine backbone. This structure provides enhanced reactivity and versatility compared to other similar compounds, making it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
69465-77-6 |
|---|---|
Formule moléculaire |
C10H26N2O3Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
N'-[3-[dimethoxy(propan-2-yloxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-10(2)15-16(13-3,14-4)9-5-7-12-8-6-11/h10,12H,5-9,11H2,1-4H3 |
Clé InChI |
SLGPRBSGZHORRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](CCCNCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


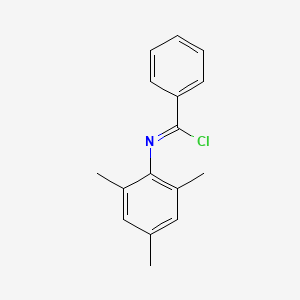
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
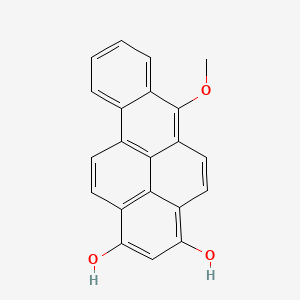
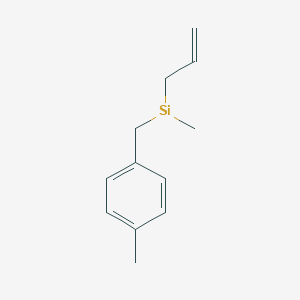
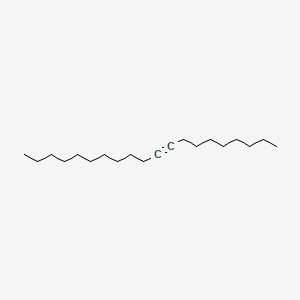
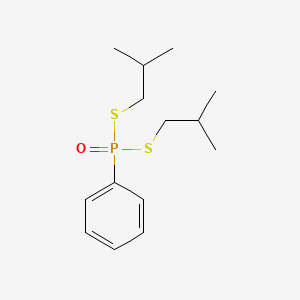
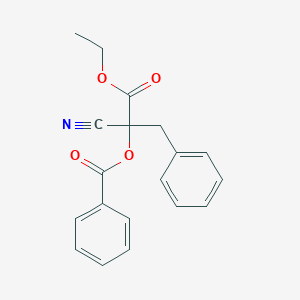
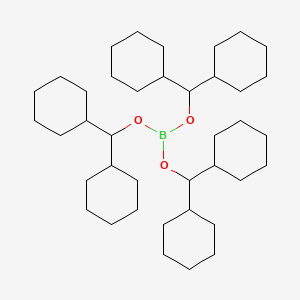
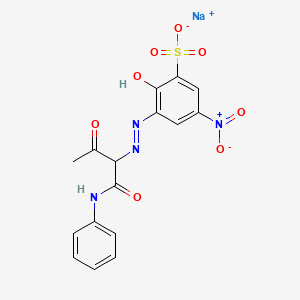
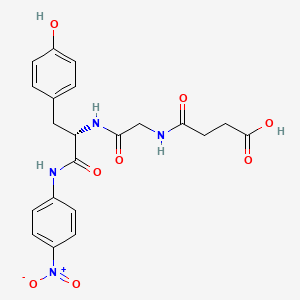
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
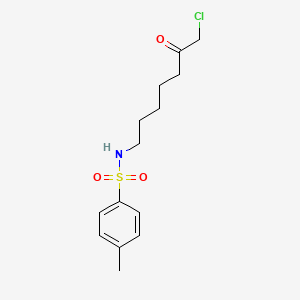
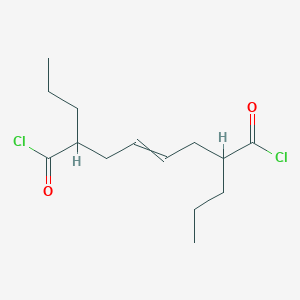
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
